REACTION_CXSMILES
|
S(Br)([Br:3])=O.[F:5][C:6]1[N:11]=[CH:10][C:9]([CH:12](O)[CH3:13])=[CH:8][CH:7]=1.CC(OO)=O>C(Cl)Cl>[Br:3][CH:12]([C:9]1[CH:8]=[CH:7][C:6]([F:5])=[N:11][CH:10]=1)[CH3:13]
|
Name
|
LCAP
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)OO
|
Name
|
|
Quantity
|
11.6 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Br)Br
|
Name
|
|
Quantity
|
10.55 g
|
Type
|
reactant
|
Smiles
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FC1=CC=C(C=N1)C(C)O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
NaHCO3,to
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
) The resulting mixture was vigorously stirred at 0° C. for 5 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Excess SOBr2 was then carefully quenched with water (150 mL) at 0° C. with vigorous stirring, and 5.0N aqueous NaOH (100 mL)
|
Type
|
ADDITION
|
Details
|
was then carefully added at 0° C. (over about 10 min)
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
(Yellow mixture results
|
Type
|
CUSTOM
|
Details
|
to ensure complete quench of acidic species
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was then partitioned between DCM (200 mL) and half saturated aqueous NaHCO3 to a pH of about 9 (600 mL)
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with DCM (300 mL)
|
Type
|
WASH
|
Details
|
The combined organic extracts were sequentially washed with saturated aqueous NaHCO3 (500 mL) and brine (500 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC(C)C=1C=CC(=NC1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.58 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 95.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |